tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and esterification. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and a suitable catalyst to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted cyclopropane derivatives .
Scientific Research Applications
Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cyclopropane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
tert-Butyl (1R,2S)-2-chlorocyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6-/m0/s1 |
InChI Key |
HABIHZMRBKTLDZ-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.